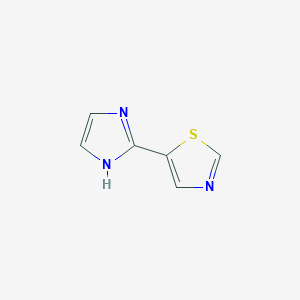

5-(1H-imidazol-2-yl)-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1H-imidazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c1-2-9-6(8-1)5-3-7-4-10-5/h1-4H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXOKMPPNFESTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=CN=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indispensable Role of Heterocyclic Compounds in Modern Chemical Research

Heterocyclic compounds form the bedrock of modern drug discovery and materials science. rroij.commdpi.comijnrd.org Their structural diversity and the presence of heteroatoms like nitrogen, oxygen, and sulfur endow them with unique electronic and steric properties. rroij.com This versatility allows for the fine-tuning of molecular frameworks to interact with specific biological targets, optimize pharmacokinetic properties, and develop novel materials with tailored characteristics. rroij.commdpi.com More than 85% of all biologically active chemical entities contain a heterocyclic ring, a testament to their central role in medicinal chemistry. nih.gov The ability to modify these scaffolds through various synthetic methodologies has accelerated the pace of drug discovery, offering solutions to challenges like drug resistance. rroij.commdpi.com

A Closer Look at the Building Blocks: Imidazole and Thiazole Scaffolds

The imidazole (B134444) and thiazole (B1198619) rings are fundamental components in the world of organic chemistry, each possessing a rich history and a broad spectrum of applications.

Imidazole: First synthesized by Heinrich Debus in 1858, imidazole is a five-membered aromatic ring containing two nitrogen atoms. mdpi.comnih.gov This structure is found in essential biological molecules like the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of DNA. mdpi.com Its amphoteric nature, allowing it to act as both an acid and a base, and its ability to engage in hydrogen bonding, make it a crucial scaffold in medicinal chemistry. ajrconline.orgjchemrev.com Imidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govajrconline.orgjchemrev.com

Thiazole: The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is another cornerstone of medicinal chemistry. nih.govnih.gov It is a key structural component of vitamin B1 (thiamine) and the penicillin antibiotic core. nih.gov The development of thiazole chemistry, pioneered by Hofmann and Hantsch, has led to its incorporation in a variety of synthetic compounds with diverse applications, including antimicrobial, antiretroviral, antifungal, and anticancer agents. nih.govnih.gov The versatility of the thiazole nucleus has also been harnessed in the development of photographic sensitizers and vulcanizing accelerators. nih.gov

| Property | Imidazole | Thiazole |

| Chemical Formula | C₃H₄N₂ | C₃H₃NS |

| Molecular Weight | 68.08 g/mol | 85.13 g/mol |

| Key Atoms | Two Nitrogen Atoms | One Nitrogen and One Sulfur Atom |

| Notable Natural Occurrences | Histidine, Histamine, Purines | Thiamine (Vitamin B1) |

| Key Pharmacological Activities | Anticancer, Antimicrobial, Anti-inflammatory | Antimicrobial, Antiretroviral, Antifungal |

The Scientific Impetus for Investigating the 5 1h Imidazol 2 Yl 1,3 Thiazole Motif

The strategic fusion of the imidazole (B134444) and thiazole (B1198619) rings into the singular structure of 5-(1H-imidazol-2-yl)-1,3-thiazole is driven by the pursuit of novel chemical entities with enhanced or unique properties. The rationale for this research focus is multifaceted:

Synergistic Bioactivity: Both imidazole and thiazole moieties are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in potent, biologically active compounds. mdpi.comresearchgate.net By linking these two pharmacophores, chemists aim to create hybrid molecules that may exhibit synergistic or novel therapeutic effects, potentially overcoming the limitations of single-scaffold drugs. nih.govscialert.net

Expanded Chemical Space: The combination of these two distinct heterocyclic systems generates a novel molecular framework, expanding the available "drug-like" chemical space for exploration. nih.gov This allows for the design of molecules with unique three-dimensional shapes and electronic distributions, increasing the probability of discovering compounds that can interact with new biological targets.

Modulation of Physicochemical Properties: The linkage of an imidazole to a thiazole ring can significantly alter the physicochemical properties of the resulting molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity. nih.gov These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.

A Historical Glimpse into the Evolution of Imidazole Thiazole Systems Research

Retrosynthetic Analysis of the this compound Core Structure

A retrosynthetic analysis of the this compound core reveals several key bond disconnections that form the basis for various synthetic strategies. The most logical disconnections are at the C-C bond linking the two heterocyclic rings, and within the thiazole and imidazole rings themselves.

Primary Disconnections:

C2(imidazole)-C5(thiazole) bond: This disconnection leads to two heterocyclic precursors, an imidazolyl component and a thiazolyl component, which can be coupled in a final step.

Thiazole ring: Breaking the thiazole ring suggests precursors such as an α-haloketone and a thioamide, a classic approach based on the Hantzsch thiazole synthesis. mdpi.com

Imidazole ring: Disconnecting the imidazole ring can lead to a variety of starting materials, including a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), as seen in the Debus-Radziszewski imidazole synthesis. wikipedia.orgnih.gov

These primary bond cleavages highlight the main synthetic avenues: building the rings sequentially and then coupling them, or constructing one ring onto a pre-existing, functionalized version of the other.

Conventional Synthetic Approaches to Imidazole-Thiazole Linkages

Conventional methods remain a cornerstone for the synthesis of imidazole-thiazole compounds, offering reliable and well-established routes to the target scaffold. These approaches can be broadly categorized by the formation of the individual heterocyclic rings and the subsequent coupling reaction.

Strategies for Thiazole Ring Formation and Functionalization

The construction of the thiazole ring is a critical step in the synthesis of the target compound. Several classical and modern methods are employed for this purpose.

Hantzsch Thiazole Synthesis: This is one of the most fundamental and widely used methods for thiazole synthesis. mdpi.com It involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). mdpi.com For the synthesis of 5-substituted thiazoles, a suitably functionalized α-halocarbonyl is required.

Cook-Heilbron Synthesis: This method provides access to 5-aminothiazole derivatives through the reaction of an α-aminonitrile with carbon disulfide. mdpi.com

Robinson-Gabriel Synthesis: This approach involves the cyclization of acylaminocarbonyl compounds in the presence of a dehydrating agent like phosphorus pentasulfide to form the thiazole ring. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions: Functionalization of a pre-formed thiazole ring can be achieved through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. numberanalytics.com These reactions allow for the introduction of the imidazole moiety or a precursor at the C5 position of the thiazole.

| Thiazole Synthesis Method | Key Reactants | Primary Product Type |

| Hantzsch Synthesis | α-halocarbonyl, Thioamide/Thiourea | Substituted thiazoles |

| Cook-Heilbron Synthesis | α-aminonitrile, Carbon disulfide | 5-Aminothiazoles |

| Robinson-Gabriel Synthesis | Acylaminocarbonyl compound | Substituted thiazoles |

Methodologies for Imidazole Ring Construction and Substitution

The imidazole ring can be synthesized through various well-established methods, often allowing for the introduction of diverse substituents.

Debus-Radziszewski Imidazole Synthesis: This method involves the reaction of a glyoxal (B1671930), an aldehyde, an amine, and ammonia (or an ammonium (B1175870) salt) to form substituted imidazoles. wikipedia.orgnih.gov It is a versatile method for creating C-substituted imidazoles. nih.gov

Van Leusen Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the imidazole ring. nih.gov

From α-Haloketones: The reaction of an α-haloketone with an amidine is a common route to 2,4- or 2,5-disubstituted imidazoles. wjpsonline.com

Wallach Synthesis: This method produces 1,2-disubstituted chloroimidazoles from the reaction of phosphorus oxychloride with N,N'-disubstituted oxamides, followed by reduction. pharmaguideline.com

Marckwald Synthesis: This route generates 3-mercaptoimidazoles from the reaction of α-amino ketones or aldehydes with thiocyanates. wjpsonline.compharmaguideline.com The sulfur can then be removed to yield the desired imidazole. wjpsonline.com

| Imidazole Synthesis Method | Key Reactants | Primary Product Type |

| Debus-Radziszewski Synthesis | Glyoxal, Aldehyde, Amine, Ammonia | C-Substituted imidazoles |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC) | Substituted imidazoles |

| From α-Haloketones | α-Haloketone, Amidine | 2,4- or 2,5-Disubstituted imidazoles |

| Wallach Synthesis | N,N'-disubstituted oxamide, Phosphorus oxychloride | 1,2-Disubstituted chloroimidazoles |

| Marckwald Synthesis | α-Amino ketone/aldehyde, Thiocyanate | 3-Mercaptoimidazoles |

Coupling Reactions for Direct Imidazole-Thiazole Linkage

Once the individual heterocyclic rings are synthesized with appropriate functional groups, they can be joined together.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Stille coupling are highly effective for forming the C-C bond between a pre-functionalized imidazole (e.g., a boronic acid or stannane (B1208499) derivative) and a halogenated thiazole.

Condensation Reactions: A common strategy involves the reaction of 2-amino-thiazole with a 1,2-dicarbonyl compound and an aldehyde in the presence of an acid catalyst to directly form the imidazole ring onto the thiazole core. asianpubs.orgresearchgate.net

Multi-component Reactions (MCRs) for Diversified Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. jneonatalsurg.com This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds.

For the synthesis of this compound analogs, MCRs can be designed to form both the imidazole and thiazole rings in a one-pot fashion. For instance, a reaction between an aldehyde, an amine, a thiocyanate, and an isocyanide could potentially lead to the desired scaffold. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a notable MCR that has been utilized to synthesize imidazo[2,1-b]thiazoles, demonstrating the power of this approach in creating fused imidazole-thiazole systems. researchgate.net

A study by Sayed et al. reported the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues using a three-component reaction. mdpi.com Another example involves a one-pot multicomponent reaction under chemoenzymatic conditions using α-amylase from Aspergillus oryzae to catalyze the reaction of dimethyl acetylenedicarboxylate, a secondary amine, and benzoyl isothiocyanate. jneonatalsurg.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve sustainability.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and reduce the use of volatile organic solvents in the synthesis of imidazole-thiazole hybrids. chemrj.orgasianpubs.orgresearchgate.net For example, the synthesis of novel thiazole and imidazole-indole hybrids has been successfully achieved using microwave-assisted methods. asianpubs.org

Ultrasound-Assisted Synthesis: Sonochemistry provides another energy-efficient method for promoting organic reactions. orientjchem.org The use of ultrasonic irradiation can lead to faster reaction rates and higher yields in the synthesis of tetra-substituted imidazoles tethered to thiazole and triazole moieties. orientjchem.org

Use of Green Catalysts and Solvents: Ionic liquids (ILs) have been employed as environmentally benign catalysts and solvents in the synthesis of imidazole-thiazole conjugates. researchgate.nettandfonline.com For instance, triethylammonium (B8662869) hydrogen sulfate (B86663) has been used as an efficient ionic liquid catalyst. researchgate.net Water has also been used as a solvent in some synthetic procedures, such as in the synthesis of benzo[d]imidazo[2,1-b]thiazoles. nih.gov The use of DABCO as a catalyst for the synthesis of bis-imidazole-thiazole hybrids is another example of a green chemistry approach. nih.gov

| Green Chemistry Approach | Key Feature | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields | Synthesis of imidazole-thiazole hybrids chemrj.orgasianpubs.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates | Synthesis of tethered tetra-substituted imidazoles orientjchem.org |

| Ionic Liquids | Recyclable catalyst/solvent | Synthesis of imidazole-thiazole conjugates researchgate.nettandfonline.com |

| Green Solvents (e.g., Water) | Reduced environmental impact | Synthesis of benzo[d]imidazo[2,1-b]thiazoles nih.gov |

| Green Catalysts (e.g., DABCO) | Environmentally friendly catalyst | Synthesis of bis-imidazole-thiazole hybrids nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. This technique utilizes microwave irradiation to heat the reaction mixture, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net

Several studies have reported the use of microwave irradiation for the synthesis of imidazole and thiazole-containing scaffolds. For instance, a one-pot, three-component synthesis of thiazolyl-pyridazinediones was achieved using microwave heating, demonstrating the efficiency of this method in constructing complex heterocyclic systems. mdpi.com In another example, the synthesis of pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles was accomplished via a multi-component reaction under controlled microwave conditions. d-nb.info The synthesis of various tri/tetrasubstituted imidazole derivatives containing an imidazo[1,2-a]pyrimidine (B1208166) moiety has also been successfully carried out using microwave irradiation as a greener heating method. nih.gov

The general approach for synthesizing thiazole derivatives under microwave irradiation often involves the reaction of a thiosemicarbazide (B42300) derivative with a suitable electrophile, such as a hydrazonoyl halide, in a high-boiling solvent or under solvent-free conditions. mdpi.com The rapid heating provided by microwaves facilitates the cyclization and formation of the thiazole ring. Similarly, imidazole synthesis can be accelerated under microwave conditions, often in one-pot multicomponent reactions involving an aldehyde, an amine, a dicarbonyl compound, and an ammonium salt. nih.gov

| Starting Materials | Product Type | Reaction Conditions | Reference |

| Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Thiazolyl-pyridazinediones | Microwave, 500W, 150°C, 4-8 min | mdpi.com |

| Acetyl pyrazole (B372694), thiosemicarbazide, hydrazonoyl halides | Pyrazole-based 1,3-thiazoles | Microwave, Dioxane, triethylamine | d-nb.info |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amines, benzil (B1666583), ammonium acetate (B1210297) | Tri/tetrasubstituted imidazoles | Microwave, 100W, 80°C, 30 min | nih.gov |

| 2-amino substituted thiazole, substituted aldehydes | 2,4-disubstituted 1,3-thiazoles | Microwave, 200W, 30 sec - 2 min | jpionline.org |

Ultrasound-Assisted Synthetic Methods

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the phenomenon of acoustic cavitation to accelerate chemical reactions. orientjchem.org This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. orientjchem.org

The application of ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including those containing imidazole and thiazole rings. For example, a one-pot synthesis of novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives was achieved using ultrasound irradiation in the presence of an eco-friendly catalyst, Ceric ammonium nitrate (B79036). mdpi.comresearchgate.net This protocol highlights the efficiency and environmental benefits of using ultrasound in the synthesis of imidazole-thiazole hybrids.

In another study, the synthesis of tetra-substituted imidazoles tethered with thiazole or triazole moieties was accomplished using ultrasonic irradiation and a clay catalyst obtained from brick. orientjchem.org This approach not only enhanced the reaction rate and yield but also utilized a readily available and inexpensive catalyst. orientjchem.org The synthesis of heterocyclic curcumin (B1669340) analogs, including those with imidazole and thiazole rings, has also been reported using an ultrasound-assisted approach, resulting in excellent yields and reduced reaction times. nih.gov

| Starting Materials | Product Type | Reaction Conditions | Reference |

| Benzil, primary aryl amines, 4-methylthiazole-5-carbaldehyde, ammonium acetate | 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole | Ultrasound, Ceric ammonium nitrate, ethanol | mdpi.comresearchgate.net |

| Various azole moieties and other reactants | Tetra-substituted imidazoles | Ultrasound (50 kHz), 70°C, 25 min, clay catalyst | orientjchem.org |

| Curcumin derivatives, various nucleophilic reagents (including imidazole and 2-amino-thiazole derivatives) | Heterocyclic curcumin analogs | Ultrasound, 45-60°C | nih.gov |

| 2-naphthol, 5-methylthiazole-2-amine, aryl aldehydes | 5-methylthiazole induced Betti bases | Ultrasound, silica (B1680970) sulfuric acid | tandfonline.com |

Ionic Liquid-Mediated Synthesis of Imidazole-Thiazole Hybrids

Ionic liquids (ILs) are salts with low melting points that are increasingly being used as green solvents and catalysts in organic synthesis. academie-sciences.fr Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to traditional volatile organic solvents. academie-sciences.frtandfonline.com

The use of ionic liquids has been reported to facilitate the synthesis of imidazole and thiazole derivatives. For instance, a facile and efficient one-pot, three-component synthesis of thiazole–imidazo[2,1-b] tandfonline.comrsc.orgmdpi.comthiadiazole hybrids was achieved using the ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim]Br). rsc.orgresearchgate.net This method provides a straightforward route to complex heterocyclic systems under mild conditions.

Another study describes the synthesis of a novel series of imidazole-thiazole coupled derivatives using an ionic liquid, [EtNH2][HSO4], which acted as both a catalyst and a solvent. researchgate.net This green protocol resulted in the formation of the desired products with moderate to potent antifungal activity. researchgate.net Furthermore, the catalytic potential of various types of ionic liquids in the synthesis of imidazole and its derivatives has been reviewed, highlighting the advantages of these systems, such as cost-effectiveness, absence of organic solvents, and catalyst recyclability. tandfonline.com The immobilization of ionic liquids on superparamagnetic nanoparticles has also been explored to create efficient and reusable heterogeneous catalysts for the synthesis of tetrasubstituted imidazoles. academie-sciences.fr

Synthesis of Derivatives and Analogs of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives and analogs. These modifications are typically aimed at exploring structure-activity relationships and optimizing the biological properties of the parent compound.

Modifications on the Imidazole Moiety

The imidazole ring presents several positions for substitution, primarily on the nitrogen atoms and the carbon atoms of the ring.

One common modification involves the N-alkylation or N-arylation of the imidazole ring. For example, in the synthesis of imidazole-thiazole hybrids, the imidazole-aldehyde can be methylated to protect the nitrogen from further reactions. nih.gov The synthesis of 1,2,4,5-tetrasubstituted imidazoles often involves the use of various primary amines, leading to diverse substituents at the N-1 position of the imidazole ring. nih.govacademie-sciences.fr

Substitution at the carbon atoms of the imidazole ring is also a key strategy. The synthesis of 2,4,5-trisubstituted and tetrasubstituted imidazoles allows for the introduction of various aryl and alkyl groups at positions 2, 4, and 5. tandfonline.com For instance, the reaction of benzil, an aldehyde, an amine, and ammonium acetate is a common method for preparing polysubstituted imidazoles. nih.govmdpi.comresearchgate.net A denitrogenative transformation of 5-amino-1,2,3-triazoles provides an efficient route to 2-substituted 1H-imidazole derivatives. nih.gov

Modifications on the Thiazole Moiety

The thiazole ring in the this compound scaffold can also be functionalized at various positions to generate novel analogs.

Substitutions at the C2, C4, and C5 positions of the thiazole ring are commonly explored. The Hantzsch thiazole synthesis and its variations are fundamental methods for constructing the thiazole ring with desired substituents. jpionline.org This typically involves the reaction of a thiourea or thioamide with an α-haloketone. For example, 2-amino-4-substituted phenyl thiazoles can be synthesized and subsequently reacted with aldehydes to introduce substituents at the 2-amino group. jpionline.org

The synthesis of novel thiazole derivatives can also be achieved by reacting thiosemicarbazide with various electrophiles. For instance, reaction with phenacyl bromides can lead to the formation of 2,4-disubstituted thiazoles. nih.gov The reactivity of the thiourea group in carbothioamides has been exploited to synthesize 1,3-thiazole derivatives through reactions with hydrazonoyl chlorides or chloroacetone. nih.gov

Development of Fused Imidazo[2,1-b]thiazole (B1210989) Systems

The fusion of the imidazole and thiazole rings leads to the formation of the imidazo[2,1-b]thiazole bicyclic system, a privileged scaffold in medicinal chemistry. mdpi.com Numerous synthetic routes have been developed to access this important heterocyclic core.

A common and straightforward method for the synthesis of imidazo[2,1-b]thiazoles is the reaction of a 2-aminothiazole (B372263) derivative with an α-halocarbonyl compound. mdpi.com This reaction, often referred to as the Hantzsch reaction for this system, leads to the formation of the fused ring system.

More advanced one-pot multicomponent reactions have also been developed for the efficient synthesis of imidazo[2,1-b]thiazole derivatives. The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction, has been utilized for the one-pot synthesis of imidazo[2,1-b]thiazoles from 3-formylchromone, 2-aminothiazole, and an isocyanide. mdpi.com Another approach involves the reaction of 4,5-dihydro-1H-imidazol-2-thiol with ethyl chloroacetate (B1199739) and aromatic aldehydes to afford (Z)-2-(arylidene)-5,6-dihydroimidazo[2,1-b] rsc.orgmdpi.comthiazol-3(2H)-one derivatives. semanticscholar.org

Furthermore, fused heterocyclic polymers containing imidazo[2,1-b]thiazole units have been synthesized through a multicomponent polymerization approach. rsc.org The reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with phenacyl bromides can also lead to the formation of fused imidazo[2,1-b]-1,3,4-thiadiazole systems. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for complete structural assignment.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. In the case of this compound, specific proton signals are expected for both the imidazole and thiazole rings. The imidazole ring features an N-H proton, which is often observed as a broad singlet and is D₂O exchangeable, and two C-H protons. mdpi.com The thiazole ring contributes two additional C-H protons.

The chemical shifts (δ) of these protons are influenced by the electron density of the heterocyclic systems and the solvent used (commonly DMSO-d₆ or CDCl₃). rsc.org For instance, in related thiazole derivatives, the proton on the thiazole ring often appears as a singlet around δ 7.31-7.40 ppm. nih.gov Aromatic protons in similar structures typically resonate in the δ 7.09–7.99 ppm range. nih.gov The N-H proton of the imidazole moiety can appear significantly downfield, sometimes as high as δ 12.18-14.48 ppm, due to hydrogen bonding and the acidic nature of the proton. mdpi.comnih.gov

Table 1: Representative ¹H NMR Data for Imidazole-Thiazole Scaffolds Note: Data is compiled from various substituted imidazole-thiazole derivatives to show characteristic chemical shift ranges. The exact values for the parent compound may vary.

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Imidazole N-H | 12.18 - 14.48 | s (broad) | mdpi.comnih.gov |

| Imidazole C-H | 6.94 - 7.40 | s, m | nih.gov |

| Thiazole C-H | 7.31 - 8.55 | s | nih.govmdpi.com |

| Aromatic C-H (on substituents) | 7.09 - 7.99 | m | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each carbon atom in the imidazole and thiazole rings. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

In analogous structures, carbons of the thiazole ring have been observed in the range of δ 110-158 ppm. mdpi.commdpi.com For example, the C=S carbon in related imidazole-2(3H)-thione derivatives gives a characteristic signal around δ 178.10 ppm. nih.gov Carbons within the imidazole ring typically resonate between δ 115 and 152 ppm. mdpi.comjst.go.jp The specific attachment points of the two rings and the influence of the nitrogen and sulfur heteroatoms result in a unique ¹³C NMR fingerprint.

Table 2: Representative ¹³C NMR Data for Imidazole-Thiazole Scaffolds Note: Data is compiled from various substituted imidazole-thiazole derivatives to show characteristic chemical shift ranges. The exact values for the parent compound may vary.

| Carbon Assignment | Representative Chemical Shift (δ, ppm) | Reference |

| Thiazole C-S | 173.6 - 178.1 | nih.govjst.go.jp |

| Thiazole C=N | 150.3 - 168.1 | mdpi.comrsc.org |

| Thiazole C-H | 106.6 - 120.3 | mdpi.comresearchgate.net |

| Imidazole C=N | 135.0 - 152.0 | mdpi.com |

| Imidazole C-N | 136.4 - 145.6 | mdpi.com |

| Imidazole C-H | 114.7 - 123.2 | rsc.org |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR spectra identify the presence of protons and carbons, 2D NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of protons within the imidazole and thiazole rings, if any exist.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of protonated carbons.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features.

The N-H group of the imidazole ring typically shows a stretching vibration in the range of 3100-3500 cm⁻¹. nih.gov The C=N stretching vibrations from both the imidazole and thiazole rings are expected to appear in the 1526-1683 cm⁻¹ region. nih.govnih.gov Aromatic C-H stretching is generally observed above 3000 cm⁻¹, while C=C aromatic stretching bands are found between 1444 and 1565 cm⁻¹. nih.govnih.gov

Table 3: Characteristic IR Absorption Bands for Imidazole-Thiazole Hybrids

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H Stretch (Imidazole) | 3100 - 3500 | nih.gov |

| Aromatic C-H Stretch | 3032 - 3059 | nih.gov |

| C=N Stretch (Imidazole/Thiazole) | 1526 - 1683 | nih.govnih.gov |

| C=C Stretch (Aromatic) | 1444 - 1565 | nih.govnih.gov |

| C-N Stretch | 1269 - 1279 | nih.gov |

| C=S Stretch (Thione Analogs) | 1259 - 1371 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through analysis of fragmentation patterns. semanticscholar.org

For this compound (C₆H₅N₃S), the expected exact molecular weight is 151.19 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 151. Analysis of the fragmentation pattern would help to further confirm the structure, with expected fragments corresponding to the loss of small molecules (like HCN) or the cleavage of the individual heterocyclic rings. In studies of related compounds, molecular ion peaks are consistently observed and are instrumental in confirming the identity of the synthesized products. mdpi.comjst.go.jp

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₅N₃S | bldpharm.com |

| Molecular Weight | 151.19 | bldpharm.com |

| Expected [M]⁺ Peak (m/z) | ~151 | bldpharm.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the linked imidazole and thiazole rings.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its electronic structure. Studies on similar 2,4,5-trisubstituted-1,3-thiazole derivatives show absorption bands in the range of 224-229 nm, which are attributed to n-π* transitions involving the lone pair electrons on the heteroatoms (N, S). analis.com.my Additional, more intense bands corresponding to π-π* transitions within the conjugated aromatic system would also be expected at different wavelengths. analis.com.my The exact position and intensity of these bands (λₘₐₓ) provide insight into the electronic properties of the molecule.

Table 5: Representative UV-Vis Absorption Data for Thiazole Derivatives

| Transition Type | Representative Absorption Range (λₘₐₓ, nm) | Reference |

| n-π | 224 - 229 | analis.com.my |

| π-π | Typically higher wavelength than n-π* |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the constituent elements within a chemical compound. This method is crucial for verifying the empirical formula of a synthesized compound like this compound. The technique involves the combustion of a small, precisely weighed sample of the substance in an oxygen-rich atmosphere. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are meticulously collected and quantified. The amount of sulfur is typically determined by converting it to sulfur dioxide (SO₂) and then quantifying it.

From the masses of these combustion products, the percentage of each element (Carbon, Hydrogen, Nitrogen, and Sulfur) in the original sample can be calculated. These experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula, C₆H₅N₃S. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 47.66 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 3.34 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 27.80 |

| Sulfur | S | 32.07 | 1 | 32.07 | 21.21 |

| Total | 151.21 | 100.00 |

Note: The data in this table is theoretical and calculated based on the molecular formula. Experimental values would be obtained from actual analysis.

X-ray Crystallography for Solid-State Structural Conformation

By analyzing the intensities and positions of these diffracted X-rays, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined with high precision, leading to a detailed molecular model. This information is invaluable for understanding the steric and electronic properties of the molecule, as well as intermolecular interactions such as hydrogen bonding that dictate the crystal packing.

For a molecule like this compound, X-ray crystallography could reveal the relative orientation of the imidazole and thiazole rings, which is crucial for understanding its potential interactions with biological targets or its behavior in materials science applications.

Despite the power of this technique, a search of the available scientific literature and crystallographic databases did not yield specific X-ray crystallographic data for the parent compound this compound. Therefore, experimental details regarding its crystal system, space group, and specific geometric parameters cannot be provided at this time. The table below is a template that would be populated with such data were it available.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: This table is a template to illustrate the type of data obtained from X-ray crystallography. No experimental data was found for the specified compound.

Electrophilic and Nucleophilic Substitution Reactions on Both Ring Systems

The imidazole and thiazole rings within the this compound scaffold possess distinct electronic properties that govern their reactivity towards electrophilic and nucleophilic attack. jneonatalsurg.comnih.gov The imidazole ring, being electron-rich, is generally more susceptible to electrophilic substitution. nih.govlongdom.org Conversely, the thiazole ring is more prone to nucleophilic attack. jneonatalsurg.com

Electrophilic Substitution:

On the Imidazole Ring: The imidazole ring is amphoteric, meaning it can react as both an acid and a base. nih.govlongdom.org This property makes it susceptible to both electrophilic and nucleophilic attack. nih.govlongdom.org The nitrogen atoms in the imidazole ring can be protonated or alkylated. slideshare.net

On the Thiazole Ring: Electrophilic substitution on the thiazole ring typically occurs at the C5 position, unless it is already substituted, in which case the reaction may proceed at the C4 position. jneonatalsurg.com The presence of electron-donating groups on the thiazole ring can facilitate electrophilic substitution reactions. jneonatalsurg.com

Nucleophilic Substitution:

On the Thiazole Ring: The thiazole ring is generally more susceptible to nucleophilic attack than the imidazole ring. jneonatalsurg.com This is due to the electron-withdrawing nature of the sulfur and nitrogen atoms in the ring.

Cyclization and Condensation Reactions Involving the Imidazole-Thiazole Scaffold

The bifunctional nature of the this compound core allows for a variety of cyclization and condensation reactions, leading to the formation of fused heterocyclic systems. These reactions are instrumental in building complex molecular architectures with potential biological activities.

One notable example is the transformation of a thiazole derivative into a 7-hydroxythiazolopyridone sodium salt through a modified microwave heating procedure followed by base-catalyzed cyclization. durham.ac.uk Another key reaction involves the condensation of 4,5-dihydro-1H-imidazol-2-thiol with ethyl chloroacetate and benzaldehyde (B42025) derivatives to form (Z)-2-(arylidene)-5,6-dihydroimidazo[2,1-b] durham.ac.uksemanticscholar.orgthiazol-3(2H)-one. semanticscholar.orgresearchgate.net These resulting compounds can be further condensed with hydroxylamine (B1172632) to produce 3-(aryl)-2,3,6,7-tetrahydroimidazo[2,1-b] durham.ac.uksemanticscholar.orgthiazolo[5,4-d]isoxazole derivatives. semanticscholar.orgresearchgate.net

Multicomponent reactions also provide an efficient route to complex imidazo[2,1-b]thiazole derivatives. For instance, a one-pot, three-component reaction of arylglyoxal, 2-aminobenzothiazole, and barbituric acid can yield benzo[d]imidazo[2,1-b]thiazole bearing a barbituric acid moiety. researchgate.net Similarly, a four-component reaction of 2-bromoacetophenones, aromatic aldehydes, thiourea, and isocyanides can produce novel imidazo[2,1-b]thiazol-5-amine derivatives. researchgate.net

The reaction of 2-mercaptobenzimidazoles with α-halo ketones is a common method for synthesizing thiazolo[3,2-a]benzimidazoles. nih.gov This reaction proceeds through an acyclic intermediate which is then cyclized using reagents like acetic anhydride/pyridine (B92270) or polyphosphoric acid. nih.gov

Derivatization Reactions for the Introduction of Diverse Functionalities

The this compound scaffold can be readily derivatized to introduce a wide array of functional groups, thereby modulating its physicochemical properties and biological activities.

A common strategy involves the reaction of 2-amino-4-hydroxyphenyl-1,3-thiazole-5-carboxaldehyde with phenyl glyoxal or benzil to form 4-(4-hydroxyphenyl)-5-(4-phenyl-1H-imidazol-2-yl)-thiazol-2-amine or its 4,5-diphenyl-1H-imidazol-2-yl analogue. asianpubs.org These intermediates can then be converted into a series of Schiff bases by reacting with various aryl aldehydes. asianpubs.org Further functionalization can be achieved through glucosylation of the hydroxyl group using acetobromoglucose, followed by deacetylation to yield the final O-glucoside derivatives. asianpubs.org

Another approach involves the synthesis of imidazo[2,1-b]thiazoles with pyrazole moieties. researchgate.net This can be achieved by heating 2-amino-4-arylthiazoles with chloroacetic acid, followed by treatment with hydrazine (B178648) hydrate (B1144303) to obtain 6-hydrazinyl-3-(un)substituted phenylimidazo[2,1-b]thiazoles. researchgate.net These hydrazinyl derivatives can then be reacted with diethyl malonate, ethyl acetoacetate, or acetylacetone (B45752) to introduce the pyrazole ring. researchgate.net

Furthermore, the reaction of 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide with sodium hydroxide (B78521) leads to the formation of 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones. researchgate.net

Regioselectivity and Stereoselectivity in Chemical Reactions

The control of regioselectivity and stereoselectivity is a critical aspect of the chemical transformations involving the this compound scaffold.

A notable example of regioselectivity is observed in the reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines, which leads to the formation of novel sulfonylamino-substituted imidazo[2,1-b]thiazoles and thiazolo[3,2-a]benzimidazoles. semanticscholar.org The reaction of 2-(bromomethyl)-1,3-thiaselenole with 1-methyl-1H-imidazol-2-thiol also proceeds regioselectively, resulting in the formation of novel heterocyclic systems through C–S and C–N bond formation, accompanied by rearrangements of the starting heterocycles. researchgate.net

Stereoselectivity is demonstrated in the synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups using alkaline earth catalysts. acs.orgnih.gov For instance, the reaction of (E)-3-(4-ethoxyphenyl)-1,5-diphenylpent-1-en-4-yn-3-ol with thiobenzamide (B147508) yields a thiazole derivative where the disubstituted alkene maintains a trans geometry and is not in conjugation with the thiazole ring. acs.orgnih.gov In other cases, the reaction can lead to the formation of a fully conjugated thiazole with a stereoselective (Z)-olefin. acs.org

Reaction Mechanisms of Imidazole-Thiazole Formation and Transformation

The formation and transformation of the imidazole-thiazole scaffold proceed through a variety of reaction mechanisms, often involving multi-step sequences.

The synthesis of 4,5-disubstituted thiazoles and imidazoles can be achieved through a bifurcated pathway using a modular flow microreactor. durham.ac.uk In one pathway, a base-promoted condensation reaction furnishes the 4,5-disubstituted thiazole. durham.ac.uk The alternative pathway involves the trapping of a thiolate intermediate by a solid-supported base, which can then undergo alkylation, cyclization, and release to yield the substituted imidazole product. durham.ac.uk

The formation of imidazo[2,1-b] durham.ac.uksemanticscholar.orgasianpubs.orgthiadiazoles, which are isosteres of imidazothiazoles, has also been studied. researchgate.net The mechanism for the formation of imidazo[2,1-b]thiazole derivatives from the reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines has been proposed. semanticscholar.org

The synthesis of 2-substituted 1H-imidazole derivatives can be achieved through an acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com This process involves intramolecular cyclization, triazole ring opening, and the insertion of an in situ formed carbene intermediate into the O-H bond of an alcohol. mdpi.com

Computational Chemistry and in Silico Investigations of 5 1h Imidazol 2 Yl 1,3 Thiazole

Density Functional Theory (DFT) Studies for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For the 5-(1H-imidazol-2-yl)-1,3-thiazole scaffold, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine its optimized molecular geometry, including bond lengths and angles. tandfonline.combohrium.comphyschemres.org

A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental to understanding the molecule's chemical reactivity and stability. physchemres.org A smaller energy gap suggests higher reactivity and greater ease of electronic transitions. bohrium.com For instance, in related imidazole (B134444) derivatives, the HOMO-LUMO gap has been calculated to be around 4.25 eV, indicating a stable yet reactive molecule. tandfonline.com

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.comphyschemres.org For the imidazole-thiazole system, the nitrogen atoms are typically the most electron-rich sites, making them likely centers for hydrogen bonding and coordination with biological targets. mdpi.com DFT calculations can also predict vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure. bohrium.com

Quantum Chemical Descriptors and Reactivity Prediction

From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to predict the global reactivity of this compound. These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions and biological interactions. tandfonline.com

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as μ² / 2η.

These parameters are crucial in QSAR studies, where they can be correlated with biological activity. researchgate.net For example, a higher electrophilicity index might suggest a stronger interaction with a biological nucleophile.

Table 1: Representative Quantum Chemical Descriptors for Heterocyclic Scaffolds This table provides illustrative values based on published data for similar heterocyclic systems; it is not specific to this compound.

| Descriptor | Symbol | Typical Calculated Value | Unit | Reference |

|---|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 to -7.3 | eV | tandfonline.com |

| LUMO Energy | ELUMO | -1.8 to -2.3 | eV | tandfonline.com |

| Energy Gap | ΔE | 4.2 to 5.4 | eV | tandfonline.com |

| Chemical Hardness | η | 2.1 to 2.7 | eV | tandfonline.com |

| Chemical Softness | S | 0.18 to 0.48 | eV-1 | tandfonline.com |

| Electrophilicity Index | ω | 1.5 to 3.0 | eV | tandfonline.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in understanding the structural basis of inhibition and guiding the design of more potent molecules.

The imidazole-thiazole scaffold is found in compounds evaluated for antibacterial activity. Molecular docking studies have explored the interaction of such compounds with key bacterial enzymes like DNA gyrase B and Penicillin-Binding Proteins (PBPs).

DNA Gyrase B: This enzyme is crucial for bacterial DNA replication. Docking studies of benzimidazole-thiazole derivatives into the ATP-binding site of DNA gyrase B (e.g., PDB: 1KZN) have shown that the heterocyclic core can form critical hydrogen bonds with key residues such as Asp73. Additional hydrophobic interactions with residues like Val43, Val71, and Ala92 often contribute to stabilizing the ligand-protein complex.

Penicillin-Binding Proteins (PBPs): PBPs are essential for bacterial cell wall synthesis. Docking simulations of fused imidazole-thiazole systems with PBPs (e.g., PDB: 3HUN) have revealed that the thiazole (B1198619) and imidazole nitrogens can act as hydrogen bond acceptors, interacting with active site serine residues, which is crucial for inhibiting the enzyme's transpeptidase activity.

PIM-1 Kinase: This serine/threonine kinase is a target in oncology. Docking studies on related thiadiazole inhibitors show that the heterocyclic core fits into the ATP-binding pocket, often forming a key hydrogen bond with the hinge region residue Val126.

Cyclooxygenase (COX): Thiazole and imidazole derivatives have been investigated as inhibitors of COX-1 and COX-2, enzymes involved in inflammation. nih.gov Docking into the COX-2 active site (e.g., PDB: 1CVU, 3LN1) shows that the imidazole ring can be positioned within the hydrophobic channel, forming hydrogen bonds with catalytic residues like Arg120 and Tyr385, or the selective Arg513. brieflands.comresearchgate.net

5-Lipoxygenase (5-LOX): As another key enzyme in the inflammatory cascade, 5-LOX is a target for thiazole-based inhibitors. laccei.org Docking into the active site of human 5-LOX (e.g., PDB: 3O8Y) indicates that the primary mode of interaction involves the hydrophobic pocket and coordination with the catalytic non-heme iron atom via nitrogen or sulfur atoms of the heterocyclic ring. nih.gov

Lanosterol (B1674476) 14-α demethylase (CYP51): This enzyme is the primary target for azole antifungal agents. mdpi.com The imidazole ring of the this compound scaffold is expected to be a potent inhibitor. nih.govresearchgate.net Docking studies consistently show that the N3 atom of the imidazole ring coordinates directly with the heme iron atom in the active site of CYP51 (e.g., PDB: 5V5Z), while the rest of the molecule establishes stabilizing hydrophobic and hydrogen bond interactions with residues like Tyr140 and Phe241. eurekaselect.comrsc.org

Cyclin-Dependent Kinases (CDK): CDKs are critical regulators of the cell cycle and are validated cancer targets. While specific data on CDK8 is limited, studies on related thiazole derivatives against other CDKs like CDK1 (PDB: 4Y7F) and CDK2 (PDB: 1GIJ) provide valuable insights. mdpi.comresearchgate.net Docking analyses show that the thiazole scaffold can occupy the ATP-binding site, with nitrogen atoms forming crucial hydrogen bonds with hinge region residues (e.g., Gln137 in CDK1, Val83 in CDK2). mdpi.comresearchgate.net

Table 2: Summary of Molecular Docking Targets for Imidazole-Thiazole Scaffolds

| Target Enzyme | PDB ID (Example) | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Lanosterol 14-α demethylase | 5V5Z | Heme Iron, Tyr140, Phe241, Met509 | Coordination, H-bond, π-π stacking | nih.govrsc.org |

| Cyclooxygenase-2 (COX-2) | 3LN1 | Arg513, Val509, Tyr385 | H-bond, Hydrophobic | brieflands.commdpi.com |

| 5-Lipoxygenase (5-LOX) | 3O8Y | Fe2+, His367, His372, Leu368 | Coordination, Hydrophobic | nih.gov |

| CDK1 | 4Y7F | Gln137, Ile15 | H-bond, Hydrophobic | mdpi.com |

| DNA Gyrase B | 1KZN | Asp73, Val71 | H-bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov It is a ligand-based drug design approach used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ijper.org

For a series of this compound derivatives, a QSAR model would be developed by calculating various molecular descriptors (physicochemical, topological, and quantum chemical) for each compound and correlating them with their measured biological activity (e.g., IC50) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). laccei.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated understanding of SAR by considering the 3D properties of molecules. These methods require the structural alignment of a set of molecules and calculate their steric and electrostatic fields.

The resulting 3D-QSAR models are visualized as contour maps superimposed on a representative molecule. These maps highlight specific regions where modifications to the chemical structure are likely to impact biological activity:

Steric Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that bulk is detrimental.

Electrostatic Maps: Blue contours show where positive charges (or electron-withdrawing groups) enhance activity, while red contours indicate where negative charges (or electron-donating groups) are preferred.

These visual guides are invaluable for medicinal chemists to rationally design the next generation of inhibitors based on the this compound scaffold, optimizing their interactions with the target protein.

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential structural motifs responsible for a molecule's biological activity. For the this compound scaffold, the key pharmacophoric features are derived from the distinct electronic and structural properties of its constituent imidazole and thiazole rings.

The imidazole ring is amphoteric, meaning it can act as both a proton donor and acceptor, making it a versatile interaction partner in biological systems. nih.gov The thiazole ring, a component of vitamin B1, is an aromatic system with significant pi-electron delocalization, contributing to its ability to engage in various non-covalent interactions. scispace.com

Studies on related thiazole derivatives have identified several recurring pharmacophoric features critical for biological activity, particularly antifungal and antibacterial effects. nih.govmdpi.com These features include:

Hydrogen Bond Acceptors: The nitrogen atoms within both the imidazole and thiazole rings possess lone pairs of electrons, allowing them to act as effective hydrogen bond acceptors. This is crucial for anchoring the molecule within the active site of target enzymes or receptors.

Hydrogen Bond Donors: The N-H group of the imidazole ring provides a key hydrogen bond donor site. nih.gov

Aromatic/Hydrophobic Regions: The planar, aromatic nature of both heterocyclic rings allows for pi-pi stacking and hydrophobic interactions with aromatic amino acid residues in a protein's binding pocket. nih.gov

Substitution Vectors: The unoccupied positions on both rings (particularly C4 and C5 of the imidazole and C2 and C4 of the thiazole) serve as vectors for chemical modification. Introducing different substituents at these positions can modulate the molecule's steric, electronic, and pharmacokinetic properties to enhance potency and selectivity. globalresearchonline.net

| Pharmacophoric Feature | Structural Origin | Potential Role in Biological Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms in imidazole and thiazole rings | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in protein active sites. |

| Hydrogen Bond Donor (HBD) | N-H group of the 1H-imidazole ring | Donates a hydrogen bond to acceptor groups (e.g., C=O) in protein active sites. |

| Aromatic Ring | Planar imidazole and thiazole rings | Engages in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |

| Hydrophobic Core | The overall heterocyclic scaffold | Contributes to binding affinity through hydrophobic interactions within the target pocket. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the motion and interactions of molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and dynamic interactions with its environment, such as water or a biological target.

While specific MD simulation studies on this compound are not widely published, the principles can be illustrated by studies on related imidazolium-based compounds. For instance, MD simulations performed on 1,3-dimethyl imidazolium (B1220033) nitrate (B79036) in water have revealed detailed information about intermolecular interactions. arxiv.org Such studies demonstrate how the presence of water molecules can influence the structural organization and interactions between the cation and anion components of an ionic liquid. arxiv.org

Applied to this compound, MD simulations could:

Assess Conformational Stability: Determine the most stable three-dimensional arrangement (conformation) of the molecule in an aqueous solution.

Analyze Solvation: Characterize how water molecules arrange around the scaffold, identifying key hydration sites at the hydrogen bond donor and acceptor groups.

Simulate Protein-Ligand Binding: When docked into a target protein, MD simulations can assess the stability of the binding pose, calculate binding free energies, and reveal the dynamic network of interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex over time.

An illustrative example from a study on a related imidazolium system highlights the type of data that can be generated. arxiv.org

| Property Investigated | Key Finding | Implication for this compound |

|---|---|---|

| Liquid Density | The density of the ionic liquid-water mixture decreases as water concentration increases. | Predicts how the molecule's presence might affect the bulk properties of a solution. |

| Excess Molar Volume | A negative excess volume is observed at low water concentrations. | Indicates strong intermolecular interactions (e.g., hydrogen bonding) between the imidazole moiety and water. |

| Liquid Structure (g(r)) | Reveals the tendency for anions and cations to interact at shorter distances as water concentration changes. | Could predict how the molecule self-associates or interacts with ions in a biological medium. |

Virtual Screening and De Novo Design Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The this compound scaffold serves as an excellent starting point for such campaigns due to its rich pharmacophoric features and synthetic tractability.

Virtual Screening: Structure-based virtual screening, particularly molecular docking, is a common approach. In this method, the three-dimensional structure of a target protein is used to predict the binding pose and affinity of candidate ligands. For instance, in a study on novel thiazole derivatives containing an imidazole moiety, molecular docking was used to investigate how the compounds interact with the active site of DNA gyrase B, an important antibacterial target. nih.govmdpi.com The results of such studies, often presented as docking scores or binding energies, help prioritize compounds for synthesis and biological testing. nih.govmdpi.com

De Novo Design: De novo design strategies take this a step further by computationally constructing novel molecules from scratch or by modifying an existing scaffold. Starting with the this compound core placed within a target's active site, algorithms can add functional groups or link fragments in a way that optimizes interactions with the surrounding amino acid residues. This allows for the rational design of new derivatives with potentially higher potency and improved selectivity. The synthesis of libraries of related compounds, such as N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides, is often guided by initial computational insights to explore the structure-activity relationship (SAR) around the core scaffold. ugm.ac.id

| Compound Type | Target Enzyme | Key Interaction Findings | Binding Energy (Sample Value) |

|---|---|---|---|

| Thiazole with 2-(furan-2-yl)-1H-imidazole component | DNA Gyrase B | Compounds demonstrated good binding energy and interacted with key amino acids in the active site, similar to the native inhibitor. | -7.5 to -9.0 kcal/mol |

These computational strategies are invaluable for navigating the vast chemical space and focusing laboratory efforts on the most promising molecules, thereby streamlining the drug discovery pipeline.

Mechanistic Studies and Biological Activity Research of 5 1h Imidazol 2 Yl 1,3 Thiazole Excluding Clinical Data

Structure-Activity Relationship (SAR) Elucidation

The biological activity of derivatives based on the 5-(1H-imidazol-2-yl)-1,3-thiazole core is profoundly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds by identifying key structural features that govern their biological profiles. nih.govjst.go.jp

Influence of Substituent Effects on Biological Profiles

The type and position of substituents on the imidazole (B134444) and thiazole (B1198619) rings are critical determinants of antimicrobial efficacy. Research has shown that modifying these substituents can dramatically alter the biological activity of the parent compound.

For instance, studies on a series of thiazole derivatives revealed that the introduction of specific groups significantly impacts their antibacterial and antifungal profiles. Compounds featuring p-tolyl, p-hydroxyphenyl, and p-aminosalicylyl moieties demonstrated considerable activity against a range of bacteria and fungi. nih.gov Another study on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives found that lipophilic and electron-donating substituents, such as a methyl group (–CH₃), were associated with increased inhibitory activity against Candida strains. nih.gov Conversely, the presence of hydrophilic or polar groups like cyano (–CN) or nitro (–NO₂) tended to reduce antifungal potency. nih.gov

In the context of antibacterial activity, the substitution on the thiazole ring is a key factor. A series of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives were synthesized and tested, showing that compounds with a 1H-Benzimidazol-2-yl)thio moiety or a 1-methyl-1H-tetrazol-5-yl)thio group exhibited the highest antibacterial activity. tandfonline.com Furthermore, research on imidazo[2,1-b] nih.govtandfonline.comnih.govthiadiazole derivatives indicated that compounds substituted with pyridine (B92270) showed strong antibacterial properties. nih.gov The strategic placement of substituents can enhance the interaction of the molecule with its biological target, thereby increasing its activity.

| Core Structure | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| Thiazole-Imidazole Hybrid | p-tolyl, p-hydroxyphenyl | Considerable antibacterial and antifungal activity | nih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazole | Lipophilic, electron-donating groups (e.g., –CH₃) | Increased anti-Candida activity | nih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazole | Hydrophilic, polar groups (e.g., –CN, –NO₂) | Decreased anti-Candida activity | nih.gov |

| N-[4-(substituted aryl)thiazol-2-yl]propanamide | (1H-Benzimidazol-2-yl)thio, (1-methyl-1H-tetrazol-5-yl)thio | Highest antibacterial activity in the series | tandfonline.com |

Conformational Requirements for Optimized Activity

The three-dimensional arrangement of a molecule, or its conformation, is integral to its ability to bind to a biological target. For derivatives of this compound, specific conformational arrangements are necessary for optimal activity. Conformational analysis, using techniques like NMR spectroscopy and molecular modeling, helps to elucidate these requirements. bohrium.com

Pharmacophore Identification and Optimization

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The thiazole ring, often in combination with an imidazole or another azole ring, is considered a key pharmacophore in the development of antimicrobial agents. globalresearchonline.netnih.govresearchgate.net

Mechanistic Investigations of Antimicrobial Activity

Understanding the mechanisms by which this compound and its derivatives exert their antimicrobial effects is crucial for their development as therapeutic agents. Research has explored their modes of action against both bacteria and fungi.

Antibacterial Action Mechanisms

The antibacterial activity of thiazole-containing compounds has been attributed to several mechanisms, with the inhibition of essential bacterial enzymes being a primary mode of action. A significant body of research points to the inhibition of DNA gyrase and topoisomerase IV as a key mechanism. acs.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, cell death. acs.org Molecular docking studies have supported this, showing that benzimidazole (B57391) derivatives, which are structurally related to the imidazole portion of the target compound, have favorable binding scores against DNA Gyrase and Topoisomerase II. researchgate.net

Another identified mechanism of antibacterial action is the inhibition of urease, an enzyme crucial for the survival of certain pathogenic bacteria. researchgate.net Some hydrazine-clubbed 1,3-thiazole derivatives have been reported as potent urease inhibitors. researchgate.net

| Mechanism | Target Enzyme/Process | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | DNA Gyrase and Topoisomerase IV | Inhibition of DNA synthesis, leading to bacterial cell death. | acs.org |

| Enzyme Inhibition | Urease | Inhibition of urease activity, impacting bacterial survival. | researchgate.net |

Antifungal Action Mechanisms

The primary mechanism of antifungal action for many azole-containing compounds, including thiazole derivatives, is the disruption of the fungal cell membrane's integrity. nih.gov This is achieved through the inhibition of a key enzyme in the ergosterol (B1671047) biosynthesis pathway, lanosterol (B1674476) 14α-demethylase (also known as CYP51). nih.govbohrium.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterols. nih.gov This alters the physical properties of the cell membrane, increasing its permeability and disrupting the function of membrane-bound enzymes, which ultimately inhibits fungal growth and replication. nih.gov Molecular docking studies have consistently shown that thiazole derivatives can fit into the active site of lanosterol C14α-demethylase, supporting this proposed mechanism of action. nih.govnih.gov This selective targeting of a fungal-specific pathway contributes to the compound's antifungal efficacy.

Antitubercular Action Mechanisms

Derivatives of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole scaffold, which incorporates the core this compound structure, have demonstrated notable in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net One such derivative, 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole, exhibited a high inhibitory activity of 98% with a minimum inhibitory concentration (MIC) of 3.14 μg/ml. researchgate.net Importantly, potent compounds from this series were found to be non-cytotoxic against a mammalian Vero cell line, suggesting a degree of selectivity for the mycobacterium. researchgate.net The mechanism of action for many antitubercular agents involves targeting essential bacterial enzymes or processes. rsc.orgresearchgate.net While the precise molecular target of this compound derivatives in M. tuberculosis is still under detailed investigation, the structural alerts within these molecules point towards potential interactions with key mycobacterial enzymes. nih.govresearchgate.net

Antileishmanial Action Mechanisms

The antileishmanial activity of compounds containing the this compound moiety has been investigated against various Leishmania species. researchgate.netnih.govmdpi.comclinmedjournals.org One proposed mechanism of action involves the inhibition of essential parasitic enzymes. For instance, studies on related thiazole derivatives suggest that they can target superoxide (B77818) dismutase (SOD), an enzyme crucial for the parasite's antioxidant defense system. tandfonline.com The differences between the SOD of Leishmania braziliensis and human SOD make this enzyme a promising target for selective drug development. tandfonline.com Another potential mechanism is the disruption of the parasite's redox homeostasis, possibly through the generation of nitro radical anions, particularly in nitro-substituted derivatives. nih.gov Furthermore, some thiadiazole analogs have been shown to modulate G protein-coupled receptors in parasites, which could interfere with vital signaling pathways. nih.gov The antileishmanial activity is associated with various heterocyclic structures, including imidazole and thiazole, which can act through diverse mechanisms to kill the parasite. researchgate.net

Anticancer Mechanistic Research

The anticancer properties of this compound and its derivatives are a significant area of research, with studies pointing towards multiple mechanistic pathways. tandfonline.comnih.govnih.gov

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

A primary mechanism of anticancer action for many imidazole-thiazole hybrids is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govresearchgate.netacs.org These compounds can bind to the colchicine-binding site on tubulin, which prevents the assembly of microtubules. researchgate.net This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. nih.govacs.orgresearchgate.net For example, 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine demonstrated concentration-dependent inhibition of tubulin polymerization. researchgate.net This activity is crucial as it selectively targets rapidly dividing cancer cells, which are highly dependent on microtubule dynamics for proliferation.

Cell Proliferation Inhibition Pathways and Target Identification

Beyond tubulin inhibition, derivatives of this compound can inhibit cancer cell proliferation through various other pathways. Some compounds have shown the ability to downregulate the activity of multiple kinases, including members of the BRK, FLT, and JAK families. nih.gov For instance, a phenylacetamide-1H-imidazol-5-one derivative, KIM-161, was found to suppress signals of ERK1/2, GSK-3α/β, HSP27, and STAT2, and downregulate AMPKα1 phosphorylation in leukemia cells. nih.gov The imidazole scaffold is a key feature in many compounds designed to inhibit specific kinases, such as TGF-β type I receptor kinase, which is involved in cancer immune evasion and fibrosis. acs.org

Apoptosis Induction Pathways

The inhibition of cell proliferation by this compound derivatives is often coupled with the induction of apoptosis, or programmed cell death. acs.orgnih.gov This is frequently a consequence of microtubule disruption and cell cycle arrest. acs.org Mechanistically, these compounds can modulate the expression of key apoptosis-regulating proteins. For example, some imidazole derivatives have been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. nih.gov The activation of effector caspases, such as caspase-3, is another hallmark of apoptosis induced by these compounds. nih.govnih.gov Studies have also indicated that some metal complexes of thiazole ligands can induce apoptosis by disrupting the mitochondrial membrane potential and causing PARP cleavage. bohrium.com

Anti-inflammatory Mechanistic Studies

The anti-inflammatory potential of this compound derivatives is linked to their ability to modulate key inflammatory pathways. acs.orgtandfonline.combohrium.comscispace.com Thiazole derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid pathway that produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net Some imidazo[2,1-b]thiazole (B1210989) derivatives have also demonstrated inhibitory effects on p38α mitogen-activated protein kinase (MAPK), a key regulator of the production of inflammatory cytokines such as TNF-α and IL-1β. bohrium.com The inhibition of these pathways leads to a reduction in the release of inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2) and nitric oxide. bohrium.com

Anticonvulsant Mechanistic Research

The imidazole and thiazole moieties are recognized as important pharmacophores in the development of anticonvulsant agents. fabad.org.trresearchgate.net Research into derivatives containing these rings often employs standard preclinical models to elucidate their mechanisms of action, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. tandfonline.comnih.gov The MES test is primarily used to identify compounds that inhibit the spread of seizures, suggesting a mechanism that may involve blocking voltage-gated sodium channels. The scPTZ test, on the other hand, is sensitive to compounds that increase the seizure threshold, often implying an interaction with the GABAergic system. nih.gov

Studies on various thiazole derivatives have demonstrated significant anticonvulsant potential. For instance, certain 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione derivatives have shown high activity in both MES and PTZ tests. tandfonline.com Similarly, imidazolyl derivatives such as 1-((2-(4-chlorophenyl)thiazol-4-yl)methyl)-1H-imidazole have displayed notable anticonvulsant effects, highlighting the potential of combining these two heterocyclic systems. tandfonline.com Although the substitution patterns and the linkage between the rings in these examples differ from this compound, the findings underscore the viability of this general structure in designing new anticonvulsant therapies.

Further research has explored replacing parts of known anticonvulsant structures with different azole rings, including imidazole, to study structure-activity relationships. In one such study, when the 1,2,4-triazole (B32235) ring in a series of active benzothiazole (B30560) compounds was replaced with an imidazole ring, the resulting compounds showed minimal anticonvulsant activity, indicating that the specific type and placement of the azole ring are critical for the desired biological effect. mdpi.com

| Compound Class | Screening Test | Observed Activity/Potency | Reference |

|---|---|---|---|